

# Ensitrelvir's Safety Profile: A Comparative Analysis with Other COVID-19 Antivirals

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

|                |             |
|----------------|-------------|
| Compound Name: | Ensitrelvir |
| Cat. No.:      | B8223680    |

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the safety profiles of **Ensitrelvir** and other leading antiviral agents for COVID-19, supported by available clinical and preclinical data.

As the landscape of COVID-19 therapeutics evolves, a nuanced understanding of the safety and tolerability of new antiviral agents is paramount for informed clinical decision-making and future drug development. This guide provides a comparative analysis of the safety profile of **Ensitrelvir** (Xocova®), a novel oral SARS-CoV-2 3CL protease inhibitor, against other widely recognized antivirals: Paxlovid (nirmatrelvir/ritonavir), Remdesivir (Veklury®), and Molnupiravir (Lagevrio®).

## Executive Summary

**Ensitrelvir** has demonstrated a generally favorable safety profile in clinical trials, with the most common treatment-related adverse events being temporary decreases in high-density lipoprotein (HDL) and increased blood triglycerides.<sup>[1][2][3]</sup> A key consideration for **Ensitrelvir** is its potential for drug-drug interactions as a strong inhibitor of cytochrome P450 3A4 (CYP3A4), a characteristic it shares with the ritonavir component of Paxlovid.<sup>[4][5][6]</sup> Paxlovid is associated with a higher incidence of dysgeusia (altered taste) and diarrhea, and its ritonavir component presents a significant risk of drug-drug interactions.<sup>[7][8][9][10]</sup> Remdesivir, an intravenously administered antiviral, is linked to potential liver enzyme elevations and infusion-related reactions.<sup>[11][12][13]</sup> Molnupiravir's safety profile is marked by concerns regarding potential mutagenesis observed in preclinical studies, although in vivo studies have not shown

an increased risk of mutations in patients.[\[14\]](#)[\[15\]](#)[\[16\]](#) Common adverse events associated with Molnupiravir include diarrhea, nausea, and dizziness.[\[17\]](#)[\[18\]](#)

## Comparative Safety Data

The following tables summarize the reported adverse events for **Ensitrelvir** and comparator antivirals. It is important to note that these data are compiled from various clinical trials and real-world evidence, and direct head-to-head comparative trial data for all four drugs is limited. The incidence of adverse events can vary based on the patient population and study design.

Table 1: Common Adverse Events (Reported in  $\geq 1\%$  of Patients)

| Adverse Event                | Ensitrelvir                            | Paxlovid                  | Remdesivir     | Molnupiravir                  |
|------------------------------|----------------------------------------|---------------------------|----------------|-------------------------------|
| Gastrointestinal             |                                        |                           |                |                               |
| Diarrhea                     | Similar to placebo[19]                 | 3% - 16.7%[8][9]<br>[20]  | 9%[11]         | 2.91% - 4.51%<br>[17][18][21] |
| Nausea                       | Similar to placebo[19]                 | <1%[9]                    | 5%[13]         | 1.98% - 2.30%<br>[17][22]     |
| Dysgeusia<br>(Altered Taste) | Less frequent than Paxlovid[3]<br>[23] | 5% - 16.29%[8]<br>[9][20] | -              | -                             |
| Metabolic                    |                                        |                           |                |                               |
| Decreased HDL                | Common[1][2]<br>[24]                   | -                         | -              | -                             |
| Increased Triglycerides      | Common[1][2]<br>[24]                   | -                         | -              | -                             |
| Hepatic                      |                                        |                           |                |                               |
| Increased ALT/AST            | -                                      | -                         | Common[12][13] | -                             |
| Neurological                 |                                        |                           |                |                               |
| Headache                     | Similar to placebo[24]                 | <1%[10]                   | 6%[25]         | 1.70%[17]                     |
| Dizziness                    | -                                      | -                         | -              | 1.70%[17]                     |
| Dermatological               |                                        |                           |                |                               |
| Rash                         | -                                      | -                         | Reported[11]   | 2.56% - 2.85%<br>[17][22]     |

Table 2: Serious Adverse Events and Key Safety Concerns

| Safety Concern             | Ensitrelvir                      | Paxlovid                                                  | Remdesivir                           | Molnupiravir                                                           |
|----------------------------|----------------------------------|-----------------------------------------------------------|--------------------------------------|------------------------------------------------------------------------|
| Drug-Drug Interactions     | Strong CYP3A4 inhibitor[4][5][6] | Strong CYP3A4 inhibitor (due to ritonavir)[7][14][26][27] | -                                    | -                                                                      |
| Hepatotoxicity             | No significant signals           | Cases of hepatotoxicity reported[26]                      | Elevated liver enzymes[12][13]       | -                                                                      |
| Nephrotoxicity             | -                                | -                                                         | Acute kidney injury reported[11][12] | -                                                                      |
| Hypersensitivity Reactions | -                                | Anaphylaxis and serious skin reactions reported[9][26]    | Infusion-related reactions[13]       | -                                                                      |
| Mutagenicity/Genotoxicity  | -                                | Negative in preclinical studies[28]                       | Not reported as a primary concern    | Induced mutations in vitro, but not in vivo animal studies[14][15][16] |
| Developmental Toxicity     | -                                | -                                                         | -                                    | Embryofetal toxicity observed in animal studies[8][14][15]             |

## Mechanism of Action and Signaling Pathways

**Ensitrelvir** and the nirmatrelvir component of Paxlovid are both inhibitors of the SARS-CoV-2 main protease (Mpro), also known as 3CL protease (3CLpro). This enzyme is crucial for the cleavage of viral polyproteins into functional proteins required for viral replication. By inhibiting 3CLpro, these drugs block the viral life cycle. Remdesivir is a nucleotide analog that inhibits the

viral RNA-dependent RNA polymerase (RdRp), leading to premature termination of viral RNA transcription. Molnupiravir is a prodrug that is metabolized to a ribonucleoside analog, which is incorporated into the viral RNA by the RdRp, inducing mutations that are catastrophic for the virus.

The potential for off-target effects and drug-drug interactions is a key aspect of the safety profile. The inhibition of CYP3A4 by **Ensitrelvir** and the ritonavir component of Paxlovid is a significant concern, as this enzyme is responsible for the metabolism of a wide range of commonly prescribed medications.



[Click to download full resolution via product page](#)

Caption: Mechanism of action of antiviral drugs and potential for drug-drug interactions.

## Experimental Protocols

The safety of these antiviral agents is rigorously evaluated in preclinical studies and throughout all phases of clinical trials. The following outlines a general experimental workflow for assessing the safety profile of an investigational antiviral drug.



[Click to download full resolution via product page](#)

Caption: Generalized workflow for safety assessment of investigational antiviral drugs.

### Detailed Methodologies:

- **Adverse Event (AE) Monitoring:** In clinical trials, AEs are systematically collected at each study visit through spontaneous reporting by participants and direct questioning by investigators. AEs are graded for severity (e.g., mild, moderate, severe) and assessed for their relationship to the study drug (e.g., not related, possibly related, probably related, definitely related). Standardized terminology, such as the Medical Dictionary for Regulatory Activities (MedDRA), is used to classify AEs.
- **Clinical Laboratory Assessments:** A comprehensive panel of laboratory tests is conducted at baseline and at specified time points during the trial to monitor for any drug-induced organ toxicity. This typically includes hematology (e.g., complete blood count), serum chemistry (e.g., liver function tests, renal function tests), and urinalysis.
- **Drug-Drug Interaction (DDI) Studies:** In vitro studies using human liver microsomes and hepatocytes are conducted to identify the potential of a drug to inhibit or induce major drug-metabolizing enzymes, such as the cytochrome P450 family. Clinical DDI studies are then often conducted with specific probe substrates to quantify the extent of the interaction.
- **Preclinical Toxicology:** A battery of in vitro and in vivo studies are performed in accordance with regulatory guidelines to identify potential target organ toxicities, assess genotoxicity, and determine a safe starting dose for human trials. These studies include single-dose and repeat-dose toxicity studies in at least two animal species (one rodent, one non-rodent).

## Conclusion

The safety profile is a critical determinant in the risk-benefit assessment of any therapeutic agent. **Ensitrelvir** presents a promising safety profile, with its primary concerns revolving around metabolic changes and the potential for drug-drug interactions through CYP3A4 inhibition. In comparison, Paxlovid shares the CYP3A4 interaction risk and is associated with a higher incidence of gastrointestinal side effects. Remdesivir's safety profile is characterized by the need for intravenous administration and monitoring for hepatic and renal function. Molnupiravir's use is tempered by preclinical findings of mutagenesis, although the clinical significance of this remains under evaluation.

For researchers and drug development professionals, this comparative analysis underscores the importance of continued pharmacovigilance and head-to-head comparative studies to further delineate the relative safety of these and future antiviral therapies. A thorough understanding of the distinct safety profiles will enable the selection of the most appropriate treatment for individual patients and guide the development of next-generation antivirals with improved safety and tolerability.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Efficacy and safety of antiviral treatments for symptomatic COVID-19 outpatients: network meta-analysis and budget impact analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Shionogi Initiates New Drug Application Submission for Ensitrelvir for Post-Exposure Prophylaxis with the U.S. Food and Drug Administration | SHIONOGI [shionogi.com]
- 4. The unprecedented Paxlovid journey from milligrams to millions of patient doses during the Covid-19 pandemic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Phase 1 Study of Ensitrelvir Fumaric Acid Tablets Evaluating the Safety, Pharmacokinetics and Food Effect in Healthy Adult Populations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comprehensive Nonclinical Safety Assessment of Nirmatrelvir Supporting Timely Development of the SARS-CoV-2 Antiviral Therapeutic, Paxlovid™ - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Efficacy and safety of antiviral treatments for symptomatic COVID-19 outpatients: network meta-analysis and budget impact analysis [frontiersin.org]
- 11. biorxiv.org [biorxiv.org]

- 12. researchgate.net [researchgate.net]
- 13. Lessons learnt from the preclinical discovery and development of ensitrelvir as a COVID-19 therapeutic option - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Detection of developmental toxicity of the anti-COVID-19 drug molnupiravir using gastruloid-based in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Comprehensive genotoxicity and carcinogenicity assessment of molnupiravir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Safety Reporting and Pharmacovigilance | NIAID: National Institute of Allergy and Infectious Diseases [niaid.nih.gov]
- 19. Comparing the Effectiveness and Safety of Remdesivir and Molnupiravir in COVID-19: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Efficacy and safety of antiviral treatments for symptomatic COVID-19 outpatients: Systematic review and network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. drugtargetreview.com [drugtargetreview.com]
- 22. researchgate.net [researchgate.net]
- 23. Ensitrelvir shows strong antiviral activity against COVID-19 in first head-to-head comparison with Paxlovid — Centre for Tropical Medicine and Global Health [tropicalmedicine.ox.ac.uk]
- 24. Detecting drug-drug interactions between therapies for COVID-19 and concomitant medications through the FDA adverse event reporting system - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Remdesivir: Review of Pharmacology, Pre-clinical Data, and Emerging Clinical Experience for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 26. cmaj.ca [cmaj.ca]
- 27. researchgate.net [researchgate.net]
- 28. pfizermedical.com [pfizermedical.com]
- To cite this document: BenchChem. [Ensitrelvir's Safety Profile: A Comparative Analysis with Other COVID-19 Antivirals]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8223680#comparative-study-of-ensitrelvir-s-safety-profile-with-other-antivirals>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)